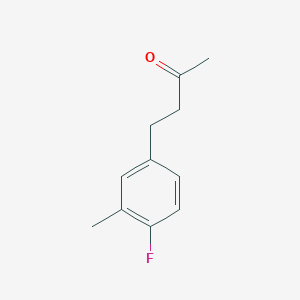![molecular formula C15H22O B13602170 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring with a tert-butyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3-tert-butylphenylacetylene, followed by reduction to yield the desired alcohol. One common method involves the use of a cyclopropanation reagent like diiodomethane in the presence of a zinc-copper couple to form the cyclopropyl group. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethanone.
Reduction: 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethane.
Substitution: 1-[1-(3-Tert-butyl-4-nitrophenyl)cyclopropyl]ethan-1-ol (nitration product).
科学的研究の応用
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
類似化合物との比較
Similar Compounds
1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol: Similar structure but with the tert-butyl group at the para position.
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanol: Similar structure but with a methanol group instead of ethan-1-ol.
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethanone: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol is unique due to the specific positioning of the tert-butyl group and the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC名 |
1-[1-(3-tert-butylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C15H22O/c1-11(16)15(8-9-15)13-7-5-6-12(10-13)14(2,3)4/h5-7,10-11,16H,8-9H2,1-4H3 |
InChIキー |
IBLNCWGWZCUWTK-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CC1)C2=CC(=CC=C2)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


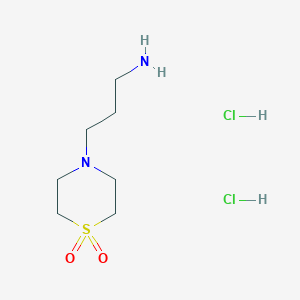

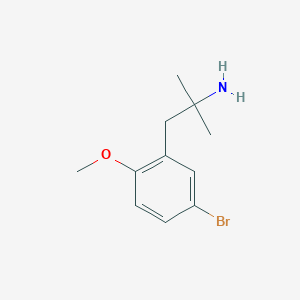
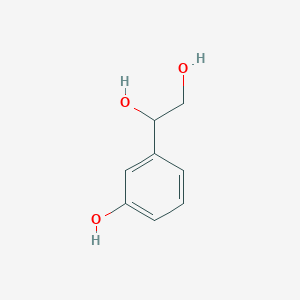
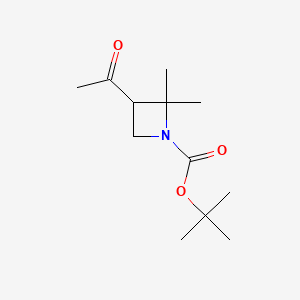
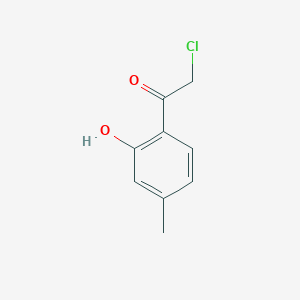
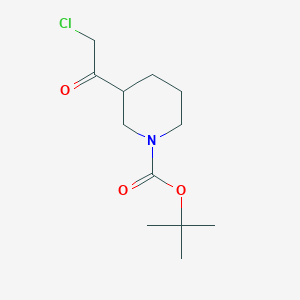

![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)

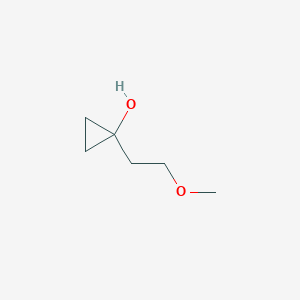
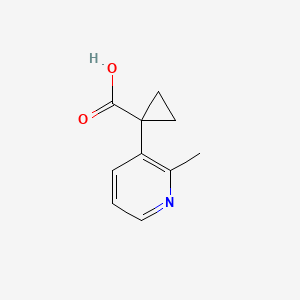
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
